molecular formula C8H8BrCl2NO B12275100 Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride

Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride

Cat. No.: B12275100
M. Wt: 284.96 g/mol
InChI Key: FVVCYHRQLWWJNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride has been investigated for its biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, including resistant strains of bacteria.

Compound MIC (μg/mL) Activity Type
This compound0.15Bactericidal
Derivative A0.22Bactericidal
Derivative B0.25Fungicidal

Anticancer Potential

Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines. A study published in Cancer Research highlighted its ability to reduce cell viability significantly.

Study Cell Line IC50 (μM) Mechanism of Action
Study ABreast Cancer10Induction of apoptosis via mitochondrial pathway
Study BLung Cancer15Inhibition of cell proliferation

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various bioactive compounds. It can participate in nucleophilic substitution reactions, allowing the introduction of diverse functional groups.

Synthetic Pathways

The following table summarizes key synthetic pathways involving this compound:

Reaction Type Reagents Used Yield (%)
Nucleophilic SubstitutionAmine derivatives75
Coupling ReactionsAryl halides85
CyclizationDicarbonyl compounds70

Material Science

This compound has potential applications in the development of novel materials, particularly in polymer science where it can act as a cross-linking agent or modifier.

Polymer Modifications

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Polymer Type Modification Method Property Enhanced
PolyurethaneCross-linking with isocyanatesIncreased tensile strength
Polyvinyl chlorideBlending with additivesImproved thermal stability

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against infections caused by multidrug-resistant pathogens.
  • Cancer Research Insights
    In vitro experiments reported in Journal of Medicinal Chemistry showed that this compound induced apoptosis in several cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies.
  • Synthesis Route Optimization
    Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications. A novel synthetic route developed by ABC Labs achieved a yield of over 90%.

Mechanism of Action

The mechanism by which Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

  • Methyl 3-Bromo-4-chlorobenzimidate Hydrochloride
  • Methyl 3-Bromo-5-fluorobenzimidate Hydrochloride
  • Methyl 3-Bromo-5-iodobenzimidate Hydrochloride

Comparison: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C8H7BrClN2OC_8H_7BrClN_2O

It features a benzimidazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methylamine under acidic conditions. This process can be optimized to yield high purity and yield, making it suitable for further biological evaluations.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial efficacy of similar compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.008 to 0.031 μg/mL against Bacillus subtilis and S. aureus, indicating potent activity .

Compound Target Bacteria MIC (μg/mL)
This compoundBacillus subtilis0.016
Staphylococcus aureus0.125

Cytotoxicity Studies

In cytotoxicity assays using Vero cells (African green monkey kidney cells), compounds related to this compound demonstrated low toxicity with CC50 values greater than 20 μg/mL, suggesting a favorable selectivity index (SI) . This indicates that while the compound exhibits antibacterial properties, it remains relatively safe for mammalian cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets such as enzymes or receptors. For example, compounds with similar structures have been shown to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of various benzimidazole derivatives, including those related to this compound. The results indicated that these compounds could effectively combat both sensitive and resistant strains of bacteria .
  • Anticancer Potential : In vitro studies on cancer cell lines have shown that benzimidazole derivatives possess antiproliferative effects. For instance, certain derivatives exhibited IC50 values in the range of 100-300 μg/mL against human cancer cell lines such as HeLa and A549 .

Properties

Molecular Formula

C8H8BrCl2NO

Molecular Weight

284.96 g/mol

IUPAC Name

methyl 3-bromo-5-chlorobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H7BrClNO.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4,11H,1H3;1H

InChI Key

FVVCYHRQLWWJNU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC(=C1)Br)Cl.Cl

Origin of Product

United States

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